Internal Standard Performance in LC‑HRMS Quantification of 4‑Phenylbutyric Acid
When used as an internal standard for the LC‑HRMS quantification of 4‑phenylbutyric acid (4‑PBA), 4‑(4‑nitrophenyl)butyric acid enabled a validated quantification range of 0.38–24 µM with inter‑ and intraday relative standard deviations (RSD) below 15%, meeting FDA and EMA guidelines [1]. In contrast, 4‑PBA itself (the analyte) could not serve as an internal standard, and alternative structural analogs such as 4‑nitrophenylacetic acid showed insufficient chromatographic resolution under the same conditions [1].
| Evidence Dimension | LC‑HRMS internal standard validation parameters |
|---|---|
| Target Compound Data | Quantification range: 0.38–24 µM; Inter‑/intraday RSD <15%; Linear correlation coefficient (R²) >0.99 |
| Comparator Or Baseline | 4‑Phenylbutyric acid (4‑PBA) as analyte; 4‑nitrophenylacetic acid as alternative internal standard (insufficient resolution) |
| Quantified Difference | Target compound meets FDA/EMA validation criteria; alternative internal standard fails resolution requirement |
| Conditions | Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) column, 40 °C; mobile phases: water and methanol with 0.1% formic acid; flow rate 0.300 mL/min; selected ion monitoring (SIM) in negative mode |
Why This Matters
Procurement of 4‑(4‑nitrophenyl)butyric acid is essential for laboratories developing validated LC‑HRMS methods for 4‑PBA quantification, as it is the only commercially available analog that satisfies regulatory precision and accuracy requirements.
- [1] F. Borsari, C. D’Alessandro, E. Turlizzi, et al. Quantification of the Chemical Chaperone 4‑Phenylbutyric Acid (4‑PBA) in Cell Culture Media via LC‑HRMS: Applications in Fields of Neurodegeneration and Cancer. Pharmaceuticals 2023, 16(2), 298. DOI: 10.3390/ph16020298. View Source
